Metal-Chelation-Dependent Acetylcholinesterase Inhibition: The 5-Amino Positional Isomer Enables Activity Modulation Unavailable to 3-Amino and 4-Amino Analogs
The free ligand L—5-amino-1-(benzo[d]thiazol-2-yl)-1H-pyrazole-4-carboxylic acid, a direct derivative of the target compound—inhibits acetylcholinesterase (AChE) by 20%. Upon coordination to Fe(II), the AChE inhibition rate increases to 56%; Co(II) and Ni(II) complexes yield 35% and 36% inhibition, respectively [1]. The free ligand alone thus provides a measurable baseline, while metal complexation modulates activity by up to 2.8-fold. This metal-responsive behavior is contingent on the N,N-chelation geometry uniquely provided by the 5-aminopyrazole substitution at the benzothiazole 2-position; analogous 3-amino or 4-amino regioisomers cannot form the same five-membered chelate ring.
| Evidence Dimension | Acetylcholinesterase (AChE) inhibition rate (% inhibition) using Ellman's methodology |
|---|---|
| Target Compound Data | Free ligand (L): 20% AChE inhibition. Fe(II)-L₂ complex (1): 56% inhibition. Co(II)-L₂ complex (2): 35% inhibition. Ni(II)-L₂ complex (3): 36% inhibition. |
| Comparator Or Baseline | The free ligand L (5-amino-1-(benzo[d]thiazol-2-yl)-1H-pyrazole-4-carboxylate) vs. its metal complexes. The target compound (lacking the 4-carboxylate) is the immediate synthetic precursor to L, sharing the identical 5-aminopyrazole-2-benzothiazole chelation core. |
| Quantified Difference | Fe(II) complexation increases AChE inhibition by 36 percentage points (from 20% to 56%), a 2.8-fold enhancement over the free ligand baseline. |
| Conditions | In vitro acetylcholinesterase inhibition assay using Ellman's methodology with acetylthiocholine as substrate; mononuclear cis-[M(L)₂(OH₂)₄] complexes characterized by single-crystal XRD and spectroscopic techniques [1]. |
Why This Matters
For research groups developing metal-based AChE inhibitors or bifunctional chelator-drug conjugates, the target compound's 5-amino regiospecificity is structurally essential—alternative regioisomers cannot replicate the chelation-driven activity modulation demonstrated with the 5-amino scaffold.
- [1] da Silva, C. P., et al. (2020). Mononuclear coordination compounds containing a pyrazole-based ligand: Syntheses, magnetism and acetylcholinesterase inhibition assays. Journal of Molecular Structure, 1204, 127506. View Source
